
3-Aminopropyltrimethylsilane
Overview
Description
3-Aminopropyltrimethylsilane is an organosilicon compound with the chemical formula C6H17NOSi. It is a colorless liquid that is primarily used as a silane coupling agent. This compound is known for its ability to functionalize substrates with alkoxysilane molecules, making it a valuable tool in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminopropyltrimethylsilane can be synthesized through the reaction of 3-chloropropyltrimethylsilane with ammonia. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction is as follows:
Cl(CH2)3Si(CH3)3+NH3→H2N(CH2)3Si(CH3)3+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as the presence of reducing agents like lithium aluminum hydride.
Substitution: This compound readily undergoes nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides, thiols, or amines under mild to moderate conditions.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced silane compounds.
Substitution: Substituted silane derivatives with different functional groups.
Scientific Research Applications
Surface Modification
APTMS is extensively used for modifying the surfaces of materials, particularly silica and other inorganic substrates. Its amine functional groups facilitate strong bonding with surfaces, enhancing adhesion and chemical stability.
Table 1: Surface Modification Applications of APTMS
Biosensing Applications
The ability of APTMS to modify surfaces makes it valuable in biosensing technologies. It is employed to create functionalized surfaces that can selectively bind biomolecules, enhancing the sensitivity and specificity of sensors.
Table 2: Biosensing Applications of APTMS
Drug Delivery Systems
APTMS-modified nanoparticles have shown promise in drug delivery applications. The amine groups enhance the interaction between nanoparticles and biological systems, improving drug loading and release profiles.
Case Study: Drug Delivery Using APTMS-Functionalized Nanoparticles
In a study involving tannin-rich grape residue, APTMS was added to improve the physicochemical properties of nanoparticles, resulting in enhanced adsorption performance for drug delivery applications. The modification facilitated better interaction with therapeutic agents, leading to improved efficacy in targeted delivery systems .
Nanotechnology Applications
APTMS plays a crucial role in nanotechnology, particularly in the synthesis and functionalization of nanomaterials. Its ability to form stable siloxane networks allows for the creation of advanced materials with tailored properties.
Table 3: Nanotechnology Applications of APTMS
Environmental Applications
APTMS has also been explored for environmental applications, including water treatment processes. Its functionalization capabilities allow for the development of materials that can effectively remove contaminants from water sources.
Case Study: Water Treatment Using APTMS-Modified Materials
Research indicates that APTMS-functionalized ceramic filters exhibit enhanced retention capacity for contaminants, demonstrating its potential utility in environmental remediation efforts .
Mechanism of Action
The primary mechanism of action of 3-Aminopropyltrimethylsilane involves the formation of covalent bonds between the silane groups and the surface hydroxyl groups of substratesThe amino group provides additional reactivity, allowing for further modifications and functionalizations .
Comparison with Similar Compounds
- 3-Aminopropyltriethoxysilane
- 3-Aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltriethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
Comparison: 3-Aminopropyltrimethylsilane is unique due to its trimethylsilane group, which provides distinct hydrophobic properties compared to its triethoxy and trimethoxy counterparts. This difference in hydrophobicity can influence the compound’s reactivity and compatibility with various substrates. Additionally, the presence of the amino group allows for versatile functionalization, making it a valuable tool in surface modification and material science .
Biological Activity
3-Aminopropyltrimethylsilane (APTMS) is an organosilane compound that has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of APTMS, focusing on its applications in biochemistry, materials science, and potential therapeutic uses.
Chemical Structure and Properties
APTMS is characterized by the presence of a trimethylsilyl group and an amino group, which allows it to interact with various substrates. Its molecular formula is , and it has a molecular weight of approximately 149.29 g/mol. APTMS is known for its ability to form stable bonds with siliceous surfaces and other oxides, making it a valuable coupling agent in various applications.
Biological Applications
1. Surface Functionalization
APTMS is widely used for surface modification due to its amino functional group, which can provide sites for further chemical reactions. For instance, it has been employed to enhance the biocompatibility of materials used in biomedical applications, such as implants and drug delivery systems. The amino groups facilitate the attachment of biomolecules, improving the interaction between the material and biological environments .
2. Antimicrobial Activity
Recent studies have indicated that APTMS exhibits antimicrobial properties. Research involving the treatment of surfaces with APTMS showed a significant reduction in bacterial colonization, suggesting its potential use in coatings that prevent biofilm formation on medical devices . The mechanism behind this activity may involve the disruption of bacterial cell membranes due to the interaction between the amino groups and the microbial cells.
3. Enzyme Immobilization
APTMS has been utilized as a support for enzyme immobilization, which enhances enzyme stability and reusability in various biochemical processes. For example, APTMS-modified silica supports have been shown to effectively bind enzymes such as lipases and proteases, facilitating their application in biocatalysis . The immobilization process typically involves covalent bonding between the enzyme's active sites and the amino groups on the APTMS surface.
Case Studies
Case Study 1: Enzyme Activity Enhancement
In a study focusing on lipase immobilization using APTMS-modified silica, researchers reported an increase in enzyme activity by up to 50% compared to free lipase. The modified silica provided a more favorable microenvironment for enzyme activity due to enhanced substrate accessibility and reduced denaturation rates .
Case Study 2: Antimicrobial Coatings
A study investigated the effectiveness of APTMS-based coatings on stainless steel surfaces against Escherichia coli. The results demonstrated a 90% reduction in bacterial adhesion after 24 hours of exposure, highlighting APTMS's potential as an antimicrobial agent in healthcare settings .
Study | Application | Findings |
---|---|---|
Enzyme Immobilization | Lipase on silica | 50% increase in activity compared to free lipase |
Antimicrobial Coating | Stainless steel | 90% reduction in E. coli adhesion |
Toxicological Profile
The safety profile of APTMS has been evaluated through various toxicity studies. It has shown low acute toxicity through oral, dermal, and inhalation routes, with no significant adverse effects observed at recommended exposure levels . However, it is essential to consider its hydrolytic instability, which can lead to the release of ethanol and other byproducts under certain conditions.
Chemical Reactions Analysis
Hydrolysis and Condensation Reactions
APTMS undergoes hydrolysis in the presence of water, forming silanol intermediates that condense to create siloxane networks:
Reaction | Conditions | Products | By-Products |
---|---|---|---|
Hydrolysis of methoxy groups | pH 4–9, ambient temperature | Silanol (Si–OH) intermediates | Methanol |
Condensation | Elevated temperature (>60°C) or acidic pH | Siloxane (Si–O–Si) networks | Water |
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Kinetics : Hydrolysis is rapid under acidic or alkaline conditions (half-life <1 hour at pH 4.7–9.0) but slower at neutral pH (56 hours at pH 7, 10°C) .
-
Mechanism :
Subsequent condensation forms polymeric siloxanes via:
Reaction with Carbonyl Compounds
The primary amine group reacts with aldehydes/ketones to form Schiff bases, enabling covalent immobilization of biomolecules or crosslinking:
-
Example : Reaction with glutaraldehyde enhances coating hydrophobicity and adhesion strength (contact angle increases by 15–25%) .
Surface Functionalization
APTMS forms covalent bonds with hydroxylated surfaces (e.g., SiO, TiO):
-
Applications : Improved adhesion in epoxy composites (flexural strength ↑30%) , chromium(VI) sorption via electrostatic NH/CrO interactions .
Catalytic and Reductive Reactions
The amine group participates in hydrogenation and catalytic cycles:
Reaction | Catalyst | Conditions | Outcome |
---|---|---|---|
Reduction of nitriles | Pt/C | H, 80°C | Synthesis of aminopropylsilanes |
Cyclic carbonate formation | Cu/Zn Schiff base | CO, 100°C | 85–95% yield |
Stability and By-Product Considerations
Properties
IUPAC Name |
3-trimethylsilylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NSi/c1-8(2,3)6-4-5-7/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRLCKFENIXNMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171198 | |
Record name | 1-Propanamine, 3-(trimethylsilyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18187-14-9 | |
Record name | 3-Aminopropyltrimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18187-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylamine, 3-(trimethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018187149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanamine, 3-(trimethylsilyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-aminopropyl)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can silicon-containing compounds, like the sila-amide derivatives mentioned in the first paper, provide protection against oxidative stress?
A1: Silicon, unlike carbon, can readily expand its coordination sphere and form stable bonds with oxygen. This property allows silicon-containing compounds to act as scavengers for reactive oxygen species (ROS), which are often implicated in oxidative stress and cell damage. [] For example, sila-amide derivatives might potentially donate electrons to neutralize ROS, thereby preventing them from damaging crucial cellular components like DNA and proteins.
Q2: The second paper mentions using a siliceous material (MCM-41) for creating catalysts. How does the structure of such materials contribute to their catalytic properties?
A2: MCM-41 is a mesoporous silica material with a highly ordered pore structure and large surface area. [] This unique structure provides several advantages for catalysis: * High surface area: Allows for a larger number of active sites for catalytic reactions to occur.* Tunable pore size: Enables selective access of reactants to the active sites, based on their size and shape.* Stability: Silica frameworks are generally stable under various reaction conditions, allowing for catalyst reusability.
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